Product packaging for 3-(5-Nitro-2-furyl)-2-propen-1-ol(Cat. No.:)

3-(5-Nitro-2-furyl)-2-propen-1-ol

Cat. No.: B12891767
M. Wt: 169.13 g/mol
InChI Key: JZYGBCSCBHBXAA-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Nitro-2-furyl)-2-propen-1-ol is a chemical compound of significant interest in medicinal chemistry and biomedical research. Its core structure incorporates a 5-nitrofuran moiety, a pharmacophore well-documented for its diverse biological activities. Compounds based on the 5-nitrofuran scaffold, such as the related Furagin (Furazidine), have established utility as antimicrobial agents . Furthermore, the (E)-3-(5-nitro-2-furyl)acrylaldehyde scaffold is recognized in chemical synthesis . The propenol derivative is a valuable intermediate for synthesizing more complex molecules. Research into analogous structures has demonstrated potential therapeutic applications; for instance, a closely related compound, 1-(4-chlorophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one, has shown efficacy against parasitic infections . The primary value of this compound lies in its role as a versatile building block for developing novel chemical entities targeting infectious diseases and exploring new kinase inhibitors for oncology research . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO4 B12891767 3-(5-Nitro-2-furyl)-2-propen-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H7NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-4,9H,5H2/b2-1+

InChI Key

JZYGBCSCBHBXAA-OWOJBTEDSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/CO

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CCO

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 3 5 Nitro 2 Furyl 2 Propen 1 Ol and Its Derivatives

Redox Chemistry of the Nitro Group within Nitrofuran Derivatives

The nitro group is the pivotal functional group in the redox chemistry of nitrofuran derivatives. nih.gov Its reduction is a critical activation step that leads to the formation of various reactive intermediates. nih.govnih.gov This process can proceed through different pathways, significantly influencing the compound's biological activity and toxicity.

Elucidation of One-Electron and Two-Electron Reduction Pathways

The reduction of the nitro group in nitrofurans can occur via two primary pathways: a one-electron reduction or a two-electron reduction. researchgate.netnih.gov

One-Electron Reduction: This pathway is catalyzed by type II nitroreductases and is sensitive to oxygen. researchgate.netresearchgate.net It involves the transfer of a single electron to the nitro group, resulting in the formation of a nitro anion radical. nih.govnih.gov Under aerobic conditions, this radical can undergo a "futile cycle" where it reacts with molecular oxygen to regenerate the parent nitro compound and produce superoxide (B77818) anions and other reactive oxygen species (ROS). researchgate.netanses.fr This redox cycling is a significant contributor to the oxidative stress induced by some nitrofurans. researchgate.net

Two-Electron Reduction: This pathway is mediated by type I nitroreductases, which are generally insensitive to oxygen. nih.govresearchgate.net It involves the transfer of two electrons, leading to the formation of a nitroso intermediate, which is then rapidly reduced to a hydroxylamine (B1172632) derivative. nih.govresearchgate.net This pathway is considered a key activation route for the antimicrobial activity of many nitrofuran drugs. researchgate.net The hydroxylamine can be further metabolized to form highly reactive species like the nitrenium ion. researchgate.net

Reduction PathwayKey Enzyme TypeOxygen SensitivityPrimary ProductSubsequent Reactions
One-ElectronType II NitroreductaseSensitiveNitro Anion RadicalRedox cycling with O₂, generation of ROS
Two-ElectronType I NitroreductaseInsensitiveNitroso IntermediateRapid reduction to hydroxylamine, potential formation of nitrenium ion

Formation and Characterization of Nitro Radical Anions and Other Reactive Intermediates

The one-electron reduction of the nitro group leads to the formation of a nitro radical anion. nih.govnih.gov This transient species has been detected and characterized using techniques like electron spin resonance (ESR) spectroscopy. nih.govnih.gov The formation of these radicals has been observed in various environments, including in the presence of biological reducing agents like catecholamines and within intact rat hepatocytes. nih.govnih.gov

These nitro radical anions are key intermediates in the generation of further reactive species. Under aerobic conditions, they react with oxygen to produce superoxide radicals and hydrogen peroxide. nih.gov The dismutation of nitro anion radicals can also lead to the formation of nitroso compounds. nih.gov Further reduction of the nitroso intermediate yields a hydroxylamine derivative, which can undergo conjugation reactions or oxidation, leading to the formation of DNA-damaging species like nitrenium or carbenium ions. nih.gov

Investigation of Self-Protonation Mechanisms during Electrochemical Reduction

In certain nitrofuran derivatives containing acidic protons, such as those with thiosemicarbazone moieties, a self-protonation mechanism has been observed during electrochemical reduction. nih.govresearchgate.netuchile.cl This process involves the protonation of the initially formed nitro radical anion by a proton from the same or another molecule of the nitrofuran derivative. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Properties of the 5-Nitrofuran Ring System

The chemical reactivity of the 5-nitrofuran ring is significantly influenced by the strong electron-withdrawing nature of the nitro group. exlibrisgroup.commdpi.com This property reduces the electron density of the furan (B31954) ring, making it susceptible to certain types of reactions.

The electron-deficient nature of the 5-nitrofuran ring makes it prone to nucleophilic attack. This is a key aspect of its chemical reactivity, allowing for the introduction of various functional groups onto the ring system. exlibrisgroup.com Conversely, the high electron density of the furan ring itself, although modulated by the nitro group, can allow it to participate in electrophilic substitution reactions, though the nitro group's deactivating effect must be considered. The presence of both the electron-withdrawing nitro group and the π-electron system of the furan and propenol side chain creates a molecule with dual reactivity, capable of engaging in both electrophilic and nucleophilic interactions depending on the reaction conditions and the nature of the reacting species. ontosight.aisltchemicals.com The synthesis of various derivatives often exploits these properties, for instance, through nucleophilic aromatic substitution of hydrogen. nih.gov

Reaction Kinetics and Thermodynamic Parameters of Nitrofuran Chemical Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the stability, solubility, and reactivity of nitrofuran derivatives.

Kinetic studies of nitrofuran reduction have been performed using techniques like cyclic voltammetry. uchile.cl For instance, the disproportionation of the electrochemically formed nitro radical anion has been identified as a second-order chemical reaction. uchile.cl The rate constants for the reaction of nitro anion radicals with oxygen have also been determined, showing that the reactivity is dependent on the specific nitrofuran structure. uchile.cl The activation energy for the reduction of nitroaromatic compounds can be calculated using the Arrhenius equation, which relates the rate constant to temperature. researchgate.net

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) have been determined for processes like the binding of nitrofurans to proteins and their dissolution in various solvents. For example, the interaction of nitrofurans like nitrofurazone (B1679002) and nitrofurantoin (B1679001) with bovine serum albumin (BSA) is a spontaneous process, as indicated by negative ΔG values. rsc.org The negative ΔH and ΔS values for these interactions suggest that hydrogen bonds and van der Waals forces are the primary drivers of the binding. rsc.org

The solubility of nitrofurans is also a key thermodynamic property that has been investigated. Studies have shown that the dissolution processes are generally endothermic. mdpi.com The thermodynamic functions of dissolution and solvation have been calculated from experimental solubility data at different temperatures. mdpi.comnih.gov

Thermodynamic Parameters for the Interaction of Nitrofurans with Bovine Serum Albumin (BSA) rsc.org

NitrofuranΔH (kJ mol⁻¹)ΔS (J mol⁻¹ K⁻¹)
Nitrofurazone (NFZ)-46.95-29.20
Nitrofurantoin (NFT)-63.57-81.80

Photochemical Transformations and Photoreactivity of Nitrofuran Derivatives

Nitrofuran derivatives can undergo photochemical transformations upon exposure to light. rsc.orgepa.gov The primary photochemical process for many nitrofurans in an aqueous environment is direct photolysis. nih.govumn.edu

Irradiation of 2-nitrofuran (B122572) can lead to its conversion into 3-hydroxyiminofuran-2(3H)-one. rsc.org This type of photorearrangement is also observed for other nitrofuran derivatives. rsc.org For some nitrofuran antibiotics, direct photolysis is the dominant degradation pathway, with the formation of a photostationary state between syn and anti isomers occurring rapidly. nih.gov

The major photodegradation product of certain nitrofuran antibiotics is nitrofuraldehyde, which is itself photolabile. nih.gov The photolysis of nitrofuraldehyde can produce nitric oxide (NO), which is readily oxidized to nitrous acid. This acid can then catalyze the photodegradation of the parent nitrofuran, leading to an autocatalytic process. nih.gov The quantum yield of photodegradation can be influenced by factors such as pH. For instance, the highest photodegradation quantum yield for nitrofurantoin was observed at a pH of 4. researchgate.net

Indirect photochemical processes involving reactive oxygen species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH) are generally much slower and cannot compete with direct photolysis for the degradation of these compounds in the environment. nih.govumn.edu

Diels-Alder Cycloaddition Reactions Involving Nitrofuran as a Dienophile

The furan ring, due to its aromatic character, is typically expected to be inert in Diels-Alder reactions. conicet.gov.ar Given its electron-rich nature, it more commonly participates as the diene component. conicet.gov.ar However, the introduction of strong electron-withdrawing groups, such as a nitro group (-NO2), fundamentally alters this reactivity. The presence of the nitro group on the furan ring reduces its electron density, enabling it to function as an efficient dienophile in Diels-Alder reactions with normal electron demand. conicet.gov.arsciforum.net

Studies on α-nitrofurans have demonstrated their effectiveness as dienophiles in thermal Diels-Alder reactions. conicet.gov.arsciforum.net Unlike their α-acylfuran counterparts, which are often poor dienophiles, 2-nitrofurans react efficiently with various dienes. conicet.gov.ar The nitro group not only activates the furan ring for cycloaddition but also directs the selectivity of the reaction. conicet.gov.arconicet.gov.ar Following the cycloaddition, the nitro group can be easily eliminated under thermal conditions, yielding cycloadducts that are valuable intermediates in the synthesis of complex molecules like certain alkaloids. conicet.gov.ar

Computational studies, based on Density Functional Theory (DFT), have been employed to analyze the polar Diels-Alder reactions of 3-nitrofuran with dienes of varying nucleophilicity. conicet.gov.arsciforum.net These theoretical analyses help in understanding the reaction mechanism and predicting regioselectivity. sciforum.net For instance, in the reaction of 3-nitrofuran, the C2 position exhibits the highest local electrophilicity, making it the primary site for the initial attack by the most nucleophilic center of the diene. conicet.gov.ar The mechanism can proceed through either a single asynchronous transition state or via two transition states involving an intermediate, depending on the nucleophilicity of the diene used. sciforum.net Generally, in these reactions with nitro-dienophiles, the primary adducts that retain the nitro group are not isolated, as the nitro group is subsequently eliminated as nitrous acid. conicet.gov.arsciforum.net

Intramolecular Diels-Alder reactions involving nitrofurans have also been shown to be highly effective. nih.gov Nitrofurans tethered to electron-poor dienophiles undergo these cycloadditions more rapidly and in higher yields compared to their non-nitrated furan analogues. nih.gov Computational analysis suggests that this enhanced reactivity is due to the stabilization of a partial positive charge on the nitro-substituted carbon in the transition state. nih.gov These reactions often proceed through a highly asynchronous transition state, which facilitates bond formation even between sterically hindered carbons. nih.gov

Table 1: Reactivity of Nitrofuran Derivatives as Dienophiles in Diels-Alder Reactions

Nitrofuran Derivative Diene Example Reaction Conditions Outcome Citation
2-Nitrofuran Isoprene Thermal Formation of cycloadducts with subsequent extrusion of nitrous acid. conicet.gov.ar
Methyl 5-nitrofuran-3-carboxylate Isoprene Thermal Formation of 1:1 and 2:1 adducts. conicet.gov.ar
3-Nitrofuran Isoprene, Danishefsky's diene Theoretical (DFT) Cycloaddition yielding benzofuran (B130515) derivatives after elimination. sciforum.net
Tethered Nitrofuran Electron-poor dienophile (intramolecular) Not specified Rapid and high-yield intramolecular cycloaddition. nih.gov

Chemical Stability and Degradation Pathways of the Propenol Side Chain

The chemical stability of the 3-(5-nitro-2-furyl)-2-propen-1-ol molecule is largely influenced by the reactivity of its propenol side chain. This side chain contains two key functional groups: a carbon-carbon double bond (alkene) and a primary alcohol. Both of these are susceptible to various chemical transformations, which define the degradation pathways of the compound.

The propenol side chain is structurally related to chalcones, which are 1,3-diaryl-2-propen-1-ones. Research on chalcones provides insight into the potential reactivity of this side chain. A common reaction for chalcones is the hydrogenation of the carbon-carbon double bond to yield dihydrochalcones. mdpi.com This reduction is often achieved using catalytic hydrogenation with catalysts such as palladium, nickel, or rhodium complexes. mdpi.com Similarly, the double bond in the propenol side chain of this compound is expected to be susceptible to reduction, which would saturate the side chain to form 3-(5-nitro-2-furyl)-propan-1-ol.

Furthermore, the primary alcohol group (-CH₂OH) can undergo oxidation. Depending on the oxidizing agent and reaction conditions, it can be oxidized to an aldehyde (3-(5-nitro-2-furyl)-2-propenal) or further to a carboxylic acid (3-(5-nitro-2-furyl)-2-propenoic acid).

Additionally, studies on the metabolism of similar structures, like dihydrochalcones by microbiota, show degradation pathways that involve hydrolysis of ether linkages and cleavage of the propanoid chain. mdpi.com While this compound does not have the same linkages, this suggests that under certain biological or harsh chemical conditions, cleavage of the side chain from the furan ring could be a possible degradation route.

Table 2: Potential Degradation Reactions of the Propenol Side Chain

Functional Group Reaction Type Potential Product(s) General Reagents/Conditions
C=C double bond Reduction/Hydrogenation 3-(5-Nitro-2-furyl)-propan-1-ol H₂, Pd/C, Ni, Rh catalysts
Primary Alcohol (-CH₂OH) Oxidation 3-(5-Nitro-2-furyl)-2-propenal Mild oxidizing agents (e.g., PCC)
Primary Alcohol (-CH₂OH) Oxidation 3-(5-Nitro-2-furyl)-2-propenoic acid Strong oxidizing agents (e.g., KMnO₄, CrO₃)
Entire Side Chain Cleavage 5-Nitro-2-substituted furan + C3 fragment Harsh hydrolytic or oxidative conditions

Computational and Theoretical Investigations of 3 5 Nitro 2 Furyl 2 Propen 1 Ol

Quantum Chemical Characterization using Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, provide profound insights into the molecular structure and reactivity of compounds like 3-(5-Nitro-2-furyl)-2-propen-1-ol. These computational tools allow for the detailed examination of electronic properties and the prediction of chemical behavior.

Analysis of Electronic Structure, including Frontier Molecular Orbitals (HOMO-LUMO Energies)

The electronic structure of 5-nitrofuran derivatives is a key determinant of their biological activity. osti.gov Theoretical studies, often employing DFT methods like B3LYP with basis sets such as 6-31G(d,p), are used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.zaresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. scielo.org.zaresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited. researchgate.netresearchgate.net

For many 5-nitrofuran derivatives, the HOMO is typically localized over the furan (B31954) ring and the propenol side chain, while the LUMO is predominantly centered on the nitro group. researchgate.netresearchgate.net This distribution highlights the nitro group as the primary electron-accepting part of the molecule. osti.gov The energy of the LUMO is particularly significant as it relates to the electron affinity of the compound, a crucial factor in the mechanism of action of nitroaromatic drugs, which often involves bioreduction of the nitro group. nih.gov

Calculations for related 5-nitrofuran compounds have shown that the HOMO-LUMO gap can be influenced by substituents on the molecule. researchgate.net These theoretical calculations are essential for understanding the structure-activity relationships within this class of compounds. scielo.org.za

Table 1: Representative Frontier Molecular Orbital Energies for a 5-Nitrofuran Derivative (Illustrative)

Molecular OrbitalEnergy (eV) - B3LYP/6-31G(d,p)Energy (eV) - PBE/6-31G(d,p)
HOMO-6.8-6.5
LUMO-2.7-2.4
Energy Gap (ΔE) 4.1 4.1

Note: This table provides illustrative data based on typical values found for similar compounds in the literature and is not specific to this compound.

Mapping of Molecular Electrostatic Potential (MEP) for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the electrophilic and nucleophilic sites within a molecule. scielo.org.zabrad.ac.uk The MEP surface visualizes the charge distribution and is used to predict how a molecule will interact with other chemical species. mdpi.comresearchgate.net

In 5-nitrofuran derivatives, the MEP map typically shows a region of negative potential (red and yellow) around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. researchgate.nettandfonline.com Conversely, regions of positive potential (blue) are often found around the hydrogen atoms of the furan ring and the propenol chain, suggesting these are potential sites for nucleophilic attack. tandfonline.com

This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can play a significant role in the binding of the molecule to biological targets. researchgate.netresearchgate.net The MEP analysis helps in elucidating the regions of the molecule responsible for its biological activity and potential interactions with receptors. researchgate.net

Calculation of Fukui Functions and Local Reactivity Descriptors

Fukui functions and other local reactivity descriptors derived from DFT provide a more quantitative measure of the reactivity of different atomic sites within a molecule. mdpi.com These descriptors help to pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. Three types of Fukui functions are typically calculated:

ƒ+(r): for nucleophilic attack (addition of an electron)

ƒ-(r): for electrophilic attack (removal of an electron)

ƒ0(r): for radical attack

For 5-nitrofuran compounds, calculations often show that the nitro group and certain carbon atoms in the furan ring are the most reactive sites. mdpi.com These local reactivity descriptors, in conjunction with global descriptors like the HOMO-LUMO gap and chemical hardness, offer a comprehensive picture of the molecule's chemical behavior. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and how it interacts with its environment, such as solvent molecules or biological macromolecules. nih.govdovepress.com

By simulating the motion of atoms and bonds, MD can reveal the preferred conformations of the molecule in solution and the energy barriers between different conformational states. nih.gov This is important because the biological activity of a drug can be highly dependent on its three-dimensional shape.

Furthermore, MD simulations can be used to study the intermolecular interactions between the nitrofuran derivative and a target protein. nih.gov These simulations can help to understand the stability of the protein-ligand complex and identify the key amino acid residues involved in binding. dovepress.com The analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions during the simulation provides a dynamic view of the binding process. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-Nitrofuran Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comjapsonline.com For 5-nitrofuran analogs, QSAR studies are instrumental in understanding the structural features that are essential for their antimicrobial or other biological activities. nih.govresearchgate.net

In a typical QSAR study, a set of 5-nitrofuran derivatives with known biological activities (e.g., minimum inhibitory concentration) is used. nih.govresearchgate.net A variety of molecular descriptors are calculated for each compound, which can be categorized as:

Electronic descriptors: such as partial atomic charges, dipole moment, and HOMO/LUMO energies. nih.govacs.org

Steric descriptors: related to the size and shape of the molecule.

Hydrophobic descriptors: such as the partition coefficient (logP).

Topological descriptors: which describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates the descriptors to the biological activity. nih.govresearchgate.netresearchgate.net A robust QSAR model can be used to predict the activity of new, unsynthesized 5-nitrofuran analogs, thereby guiding the design of more potent compounds. nih.govjst.go.jp Studies have shown that for nitrofurans, electronic properties related to the reduction of the nitro group are often key parameters in the QSAR models. nih.govacs.org

Table 2: Common Descriptors Used in QSAR Studies of 5-Nitrofuran Analogs

Descriptor TypeExamples
Electronic HOMO/LUMO energies, Dipole moment, Partial charges
Steric Molecular volume, Surface area
Hydrophobic logP, Molar refractivity
Topological Connectivity indices, Shape indices

Molecular Docking and Protein-Ligand Interaction Studies at a Theoretical Level

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. ajprd.com For this compound and its analogs, docking studies can provide valuable information about their potential binding modes within the active site of a target enzyme, such as a bacterial nitroreductase. ajprd.comnih.gov

The process involves placing the ligand in various positions and orientations within the protein's binding pocket and calculating the binding energy for each pose using a scoring function. The pose with the lowest binding energy is considered the most likely binding mode. ajprd.com

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. ajprd.commdpi.com For instance, the nitro group of the nitrofuran is often found to form hydrogen bonds with specific residues in the active site of nitroreductases, which is crucial for the activation of these prodrugs. nih.gov The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. ajprd.comnih.gov

Molecular Interactions and Biochemical Pathways of Nitrofuran Compounds Non Clinical Focus

Enzymatic Bioreduction Mechanisms by Microbial Nitroreductases

The bioactivation of nitrofuran compounds is a critical first step in their mechanism of action and is catalyzed by specific microbial enzymes known as nitroreductases. researchgate.netplos.org These enzymes facilitate the reduction of the nitro group, a process essential for the generation of the cytotoxic agents responsible for the compound's antimicrobial effects. plos.orgnih.gov

Bacterial nitroreductases are broadly categorized into two main types, Type I and Type II, distinguished by their sensitivity to oxygen and the mechanism of electron transfer. oup.comresearchgate.net

Type I Nitroreductases: These enzymes are oxygen-insensitive and catalyze the reduction of the nitro group through a series of two-electron transfers. oup.comrsc.org This process sequentially reduces the nitro group to nitroso and then to hydroxylamino intermediates, which are believed to be the primary toxic species. plos.orgresearchgate.net The insensitivity to oxygen allows these enzymes to function effectively in both aerobic and anaerobic environments. In Escherichia coli, the major Type I nitroreductases are NfsA and NfsB. plos.org The selective toxicity of nitrofuran antibiotics is largely attributed to the activity of these Type I enzymes. researchgate.net

Type II Nitroreductases: In contrast, Type II nitroreductases are oxygen-sensitive and operate via a single-electron transfer mechanism. plos.orgoup.com This one-electron reduction forms a nitro anion radical. oup.com In the presence of oxygen, this radical can be re-oxidized back to the parent nitrofuran compound in a futile cycle that generates superoxide (B77818) radicals. oup.comrsc.org Until recently, the specific enzymes responsible for this oxygen-sensitive reduction were not well characterized. However, research has identified AhpF, a component of the alkyl hydroperoxide reductase system, as a Type II nitroreductase in E. coli. plos.orgnih.gov

Table 1: Comparison of Type I and Type II Nitroreductases

Feature Type I Nitroreductases Type II Nitroreductases
Oxygen Sensitivity Insensitive oup.comrsc.org Sensitive plos.orgoup.com
Electron Transfer Two-electron reduction oup.comrsc.org One-electron reduction oup.com
Key Intermediates Nitroso, Hydroxylamino plos.orgresearchgate.net Nitro anion radical oup.com
**Primary Enzymes in *E. coli*** NfsA, NfsB plos.org AhpF plos.orgnih.gov
Effect of Oxygen Functional in aerobic and anaerobic conditions Activity inhibited by oxygen, leading to futile cycling and superoxide generation oup.com

The catalytic activity of nitroreductases is dependent on the presence of flavin cofactors, either flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD), and the availability of reducing equivalents from nicotinamide (B372718) adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). oup.comresearchgate.net

These flavoenzymes utilize the flavin cofactor to mediate the transfer of electrons from NADH or NADPH to the nitrofuran substrate. rsc.orgmedcentral.com Type I nitroreductases typically contain FMN as a prosthetic group. oup.comresearchgate.net The reduction of nitrofurans by these enzymes often follows a ping-pong kinetic mechanism, where the flavin cofactor cycles between its oxidized and reduced states. oup.com The process is thought to involve a direct hydride transfer from the reduced FMN to the nitrofuran. researchgate.net The preference for NADH or NADPH as an electron donor can vary between different Type I nitroreductases. researchgate.net The biosynthesis of FMN is crucial for the function of NfsA and NfsB, and mutations in the genes responsible for FMN synthesis can lead to nitrofuran resistance. plos.org

Flavoproteins, in general, are versatile redox enzymes, and their ability to participate in both one- and two-electron transfer processes makes them suitable for the complex reduction of nitroaromatic compounds. rsc.orgvu.lt For instance, NADPH:cytochrome P-450 reductase, a diflavin enzyme containing both FAD and FMN, can also reduce nitroaromatic compounds. mdpi.com

Generation of Reactive Species and Their Molecular Targets within Cellular Systems

The enzymatic reduction of the 5-nitro group of nitrofuran compounds generates a cascade of highly reactive intermediates. patsnap.complos.org These cytotoxic molecules, including nitroso and hydroxylamine (B1172632) derivatives and radical species, are non-specific in their action and can interact with and damage a wide array of essential cellular components. researchgate.netnih.gov

The reactive intermediates produced from nitrofuran activation are known to cause significant damage to bacterial DNA and RNA. patsnap.commdpi.com This damage can manifest as strand breakage and the formation of adducts. patsnap.com Such lesions interfere with critical cellular processes like DNA replication and transcription, ultimately inhibiting bacterial growth and proliferation. patsnap.comnih.gov Some studies suggest that nitrofurans can induce the SOS DNA repair pathway in bacteria, indicating the presence of substantial DNA damage. nih.gov The interaction with nucleic acids is considered a key aspect of the bactericidal activity of these compounds. patsnap.com

In addition to nucleic acids, the electrophilic intermediates generated from nitrofuran reduction can covalently modify a variety of proteins and essential enzyme systems within the bacterial cell. patsnap.commedcentral.com This modification can lead to the inactivation of critical enzymes involved in various metabolic pathways, including:

Ribosomal Proteins: Nonspecific binding of reactive intermediates to ribosomal proteins can inhibit protein synthesis. nih.govmedcentral.com

Citric Acid Cycle Enzymes: At higher concentrations, nitrofurans can inhibit enzymes of the citric acid cycle, disrupting cellular respiration and energy production. drugbank.comnih.gov

Enzymes for Cell Wall Synthesis: The synthesis of the bacterial cell wall can also be inhibited. medcentral.com

Specific Enzyme Targets: Research has shown that activated nitro-containing drugs can form covalent adducts with specific enzymes. For example, the activated form of some nitroimidazoles and benzothiazinones has been shown to covalently modify enzymes essential for mycobacterial cell wall synthesis. asm.org Similarly, certain nitrofuran derivatives have been found to covalently modify the active site cysteine of specific ubiquitin-conjugating enzymes. nih.gov

Table 2: Key Molecular Targets of Activated Nitrofuran Compounds

Molecular Target Consequence of Interaction
DNA and RNA Strand breakage, adduct formation, inhibition of replication and transcription patsnap.comnih.gov
Ribosomal Proteins Inhibition of protein synthesis nih.govmedcentral.com
Citric Acid Cycle Enzymes Disruption of cellular respiration and energy production drugbank.comnih.gov
Cell Wall Synthesis Enzymes Inhibition of bacterial cell wall formation medcentral.com
Other Essential Proteins Inactivation through covalent modification patsnap.comasm.orgnih.gov

The metabolism of nitrofuran compounds can also lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comgenscript.com The futile cycling of the nitro anion radical, particularly by Type II nitroreductases in the presence of oxygen, results in the formation of superoxide anions (O₂⁻). oup.comrsc.org Superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can cause widespread damage to cellular macromolecules. researchgate.netnih.gov

Furthermore, the generation of nitric oxide (•NO) from the reduction of the nitro group can lead to the formation of RNS. researchgate.net For example, the reaction of nitric oxide with superoxide produces the potent oxidant peroxynitrite (ONOO⁻). researchgate.netfrontiersin.org Both ROS and RNS are highly reactive and can cause oxidative and nitrative stress, leading to damage of DNA, proteins, and lipids, further contributing to the cytotoxicity of nitrofuran compounds. researchgate.netfrontiersin.org This multi-targeted assault, combining direct covalent modification with the induction of oxidative and nitrative stress, underlies the potent antimicrobial activity of this class of compounds. patsnap.comnih.gov

Modulation of Specific Biochemical Pathways at a Molecular Level

The antimicrobial and cytotoxic effects of nitrofuran compounds, including 3-(5-Nitro-2-furyl)-2-propen-1-ol, stem from their ability to interfere with fundamental biochemical processes within cells. This interference is largely mediated by the reduction of the 5-nitro group, a process that generates highly reactive intermediates. These intermediates can then interact with and disrupt various cellular components and pathways.

Interference with Key Metabolic Cycles, such as the Citric Acid Cycle

Nitrofuran compounds have been shown to disrupt key metabolic cycles, most notably the citric acid cycle (also known as the Krebs cycle). This cycle is a central hub of cellular metabolism, responsible for generating energy in the form of ATP and providing precursors for various biosynthetic pathways.

The mechanism of interference involves the inhibition of enzymes crucial for the cycle's progression. nih.govresearchgate.netnih.gov Following the reduction of their nitro group by bacterial nitroreductases, nitrofuran compounds generate electrophilic intermediates. nih.govdrugbank.com These reactive species can then target and inhibit enzymes involved in carbohydrate metabolism, thereby disrupting the citric acid cycle. researchgate.netnih.gov This disruption of aerobic energy metabolism is a key component of their biological activity. researchgate.net At higher concentrations, nitrofurantoin (B1679001), a related nitrofuran, has been specifically reported to inhibit enzymes involved in the citric acid cycle. nih.gov This multi-targeted approach, affecting numerous points within the cycle, contributes to the effectiveness of these compounds. drugbank.com The disruption of this vital energy-producing pathway ultimately leads to bacterial cell death. nih.gov

Disruption of Macromolecular Biosynthesis (DNA, RNA, Protein Synthesis)

A primary mechanism of action for nitrofuran compounds is the disruption of macromolecular biosynthesis, affecting the synthesis of DNA, RNA, and proteins. nih.govdrugbank.comresearchgate.net This multifaceted interference is a hallmark of their biological activity.

The process begins with the intracellular reduction of the nitrofuran's nitro group by bacterial nitroreductases. nih.gov This activation step produces highly reactive intermediates, such as nitro-anion-free radicals and hydroxylamine. nih.gov These intermediates are capable of non-specifically binding to various cellular macromolecules, including ribosomal proteins. nih.govresearchgate.net This binding disrupts the function of ribosomes, the cellular machinery responsible for protein synthesis. researchgate.net

Furthermore, these reactive intermediates can directly damage DNA, leading to strand breaks. mcmaster.ca Studies have shown that nitrofurans can cause single-strand breaks in mammalian cell DNA. mcmaster.ca The damage to DNA and the inhibition of the enzymes required for its synthesis contribute significantly to the compound's effects. nih.gov Similarly, RNA synthesis is also inhibited, further crippling the cell's ability to produce essential proteins and carry out vital functions. nih.govresearchgate.net The collective assault on these fundamental biosynthetic pathways makes it difficult for bacteria to develop resistance, as it would require simultaneous mutations in multiple target pathways. drugbank.com

Cross-Species Biochemical Interactions of Nitrofuran Compounds with Host Enzymes, e.g., Aldehyde Dehydrogenase 2 (ALDH2)

While the activation of nitrofuran compounds is well-documented in pathogens, their interaction with host enzymes is also a critical area of study. A significant interaction has been identified between 5-nitrofurans and the host enzyme Aldehyde Dehydrogenase 2 (ALDH2). nih.govnih.gov This interaction is conserved across multiple species, including yeast, zebrafish, and humans. nih.govnih.gov

ALDH2 is a mitochondrial enzyme primarily known for its role in detoxifying aldehydes, such as those produced during alcohol metabolism. nih.gov Research has revealed that ALDH2 can also bioactivate 5-nitrofuran prodrugs. nih.govresearchgate.net This means that the host's own enzymes can contribute to the metabolic conversion of these compounds into their active, and potentially toxic, forms. nih.gov

Studies have demonstrated that 5-nitrofurans are substrates for human ALDH2. nih.govnih.gov This interaction has been shown to be biologically relevant and may have implications for the toxicity associated with nitrofuran treatment. nih.govnih.gov The identification of ALDH2 as a 5-nitrofuran activating enzyme in the host provides a deeper understanding of the compound's pharmacology and its effects beyond the intended target pathogen. nih.gov This cross-species interaction highlights the complexity of nitrofuran biochemistry and its potential impact on the host organism.

Enzyme Inhibition Studies by 5-Nitrofuran Derivatives, Including Specific Targets like Arylamine N-acetyltransferase

Derivatives of 5-nitrofuran have been the subject of numerous enzyme inhibition studies to elucidate their mechanisms of action and identify novel therapeutic targets. One such target that has garnered significant attention is Arylamine N-acetyltransferase (NAT).

Research has demonstrated that derivatives of 3-(5-nitrofuran-2-yl)prop-2-en-1-one are potent inhibitors of mycobacterial NAT. mdpi.comnih.govresearchgate.net This enzyme is considered a novel and essential target for the intracellular survival of Mycobacterium tuberculosis. mdpi.comnih.gov The inhibition of NAT by these nitrofuran derivatives presents a promising avenue for the development of new antituberculosis agents. mdpi.comorientjchem.org

A study investigating various 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives found them to be effective inhibitors of recombinant mycobacterial NAT. mdpi.com For instance, specific compounds within this series exhibited significant inhibitory activity against the growth of M. tuberculosis in vitro, with performance exceeding that of some first-line antituberculosis drugs. mdpi.com The ability of these compounds to effectively eliminate intracellular mycobacteria in infected macrophage models further underscores the potential of targeting NAT. mdpi.comresearchgate.net These findings highlight the role of 5-nitrofuran derivatives as enzyme inhibitors and provide a basis for designing new, selective therapeutic leads. mdpi.com

Interactive Data Table: Inhibition of Mycobacterial Arylamine N-acetyltransferase (NAT) by 3-(5-nitrofuran-2-yl)prop-2-en-1-one Derivatives

CompoundTarget EnzymeOrganismKey FindingsReference
3-(5-nitrofuran-2-yl)prop-2-en-1-one derivativesArylamine N-acetyltransferase (NAT)Mycobacterium tuberculosisIdentified as good inhibitors of recombinant mycobacterial NAT. mdpi.comnih.gov
Compound 1 (a 4-piperidino substituted derivative)Arylamine N-acetyltransferase (NAT)Mycobacterium tuberculosisEffectively eliminated intracellular mycobacteria in a macrophage model. mdpi.com
Compound 2 (a 4-morpholino substituted derivative)Arylamine N-acetyltransferase (NAT)Mycobacterium tuberculosis H37RvExtremely potent inhibitor of in vitro growth (MIC: 0.031 mg/L). mdpi.com
Compound 3 (a 4-diethylamino substituted derivative)Arylamine N-acetyltransferase (NAT)Multidrug-resistant M. tuberculosisEquipotent to pretomanid (B1679085) against a multidrug-resistant clinical isolate. mdpi.comnih.gov

Environmental Fate and Biotransformation Studies of Nitrofuran Compounds

Microbial Degradation Pathways and Metabolite Formation in Environmental Systems

The biodegradation of nitrofuran compounds is a critical process in their environmental removal. Microorganisms have developed various enzymatic strategies to break down these complex synthetic molecules. A primary and common step in the microbial degradation of aromatic compounds, including nitroaromatics, is oxidation, often catalyzed by monooxygenase or dioxygenase enzymes. gavinpublishers.com This initial attack typically introduces oxygen atoms into the aromatic ring, leading to the formation of intermediates like cis-dihydrodiols, which destabilizes the ring for subsequent cleavage. gavinpublishers.com

For nitroaromatic compounds specifically, the reduction of the nitro group is a key transformation. Under anaerobic conditions, nitro groups can be reduced to amino-aromatics, which may then be further mineralized. nih.gov In the case of the related compound nitrofurantoin (B1679001), several bacterial strains have been identified that are capable of its degradation, including Rhizobium radiobacter, Pseudomonas aeruginosa, and Sphingobacterium thalpophilum. These were isolated from activated sludge, indicating their role in wastewater treatment environments.

The degradation of the furan (B31954) ring itself is another important aspect. Bacteria capable of degrading furan and related heterocyclic aromatics have been identified. nih.gov The degradation pathways often involve initial hydroxylation followed by ring cleavage. The specific pathway for 3-(5-Nitro-2-furyl)-2-propen-1-ol would likely involve a combination of these processes: reduction of the nitro group, oxidation and cleavage of the furan ring, and modification of the 2-propen-1-ol side chain.

Table 1: Microbial Species Involved in the Degradation of Nitrofuran and Aromatic Compounds

Microbial SpeciesDegraded Compound(s)Reference
Rhizobium radiobacterNitrofurantoin
Pseudomonas aeruginosaNitrofurantoin
Sphingobacterium thalpophilumNitrofurantoin
Mycobacterium sp.Pyrene, Fluorene nih.gov
Pseudomonas sp.Naphthalene, 2-Chloronitrobenzene nih.gov
Comamonas sp.4-Chloronitrobenzene
Arthrobacter sp.Fluorene, Phthalate nih.gov

Identification and Characterization of Environmental Transformation Products and Metabolites

The transformation of this compound in the environment leads to the formation of various byproducts. While direct studies on this specific compound's metabolites are not available, research on analogous nitrofurans provides significant insights.

For nitrofurantoin, biotransformation studies have identified key metabolites such as 1-aminohydantoin (B1197227) and semicarbazide (B1199961) . The formation of these products suggests that the initial steps involve the reduction of the nitro group, followed by cleavage and rearrangement of the molecule.

Photodegradation, an abiotic process discussed later, also yields significant transformation products. A common photodegradation product for several nitrofuran antibiotics is 5-nitro-2-furaldehyde (B57684) . This indicates that the side chain is susceptible to oxidation under light exposure. It is plausible that this compound would also yield 5-nitro-2-furaldehyde through photolytic cleavage of the propenol side chain.

Studies on the urinary metabolites of the structurally similar compound AF-2 (3-(5-nitro-2-furyl)-2-(2-furyl)acrylamide) in rabbits have also been conducted, which can provide clues to the metabolic fate of the core 5-nitro-2-furyl structure. iarc.fr

Table 2: Identified Transformation Products of Related Nitrofuran Compounds

Parent CompoundTransformation ProductProcessReference
Nitrofurantoin1-AminohydantoinBiotransformation
NitrofurantoinSemicarbazideBiotransformation
Various Nitrofurans5-Nitro-2-furaldehydePhotodegradation

Interaction and Sorption Behavior of Nitrofuran Compounds with Environmental Matrices

The mobility and bioavailability of this compound in the environment are heavily influenced by its interaction with soil and sediment particles. Sorption processes determine whether the compound remains dissolved in the water phase, where it is more available for degradation or transport, or becomes bound to solids.

Studies on nitrofurantoin have shown that its sorption to soils and sediments is a significant process. The sorption coefficients (Kd) for nitrofurantoin have been found to range from 3.634 to 43.06 mL/g for soil samples and 3.967 to 5.121 mL/g for sediment samples. The wide range in soil sorption coefficients highlights the importance of soil composition, particularly organic matter content, in controlling the fate of these compounds.

The sorption process is also affected by environmental conditions. Research indicates that an increase in pH and ionic strength tends to reduce the sorption of nitrofurantoin. The kinetics of sorption are often best described by a pseudo-second-order model, suggesting that chemisorption may play a role in the binding process. Given the structural similarities, it is expected that this compound would exhibit comparable sorption behavior, with its specific sorption coefficients being dependent on its unique physicochemical properties.

Table 3: Sorption Coefficients (Kd) for Nitrofurantoin in Environmental Matrices

MatrixKd Range (mL/g)Reference
Soil3.634 - 43.06
Sediment3.967 - 5.121

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) in Aquatic and Terrestrial Environments

Beyond microbial action, abiotic processes play a crucial role in the degradation of nitrofurans. For those present in aquatic environments or on soil surfaces, photolysis (degradation by light) is a particularly important pathway.

Research has consistently shown that direct photolysis is the dominant photodegradation pathway for nitrofuran antibiotics. The process can be rapid, with half-lives reported to be as short as 0.080 to 0.44 hours in mid-summer sunlight. This rapid breakdown is significantly faster than degradation via reaction with other photochemically produced reactive species like hydroxyl radicals or singlet oxygen.

The efficiency of photolysis can be influenced by water chemistry. For instance, the degradation of some nitrofurans is autocatalytic, as the formation of acidic byproducts can catalyze further breakdown of the parent compound. In natural waters, this effect may be buffered.

In contrast to photolysis, hydrolysis—the breakdown of a compound due to reaction with water—appears to be a much slower and less significant degradation mechanism for nitrofurans at environmentally relevant pH values. Studies on furaltadone (B92408) and nitrofurantoin have found that hydrolysis has an insignificant impact on their degradation in aquatic environments. Therefore, for this compound, photolysis is expected to be the primary abiotic degradation route in sunlit environments, while hydrolysis is likely to be a minor pathway.

Supramolecular Chemistry and Crystal Engineering of Nitrofuran Derivatives

Investigation of Hydrogen Bonding Networks and Supramolecular Synthons

Hydrogen bonds are the most significant directional forces in the crystal engineering of many pharmaceutical compounds, including nitrofuran derivatives. The functional groups present in these molecules, such as the nitro group, the furan (B31954) ring, and other substituents, act as hydrogen bond donors and acceptors, forming predictable patterns known as supramolecular synthons. acs.org

In nitrofuran derivatives, the nitro group is a key player in forming hydrogen bonds, although it is considered a relatively weak acceptor. nih.govresearchgate.net The furan oxygen and the carbonyl groups often present in these structures are also important hydrogen bond acceptors. For instance, in many nitrofuran compounds, N—H⋯O and C—H⋯O hydrogen bonds are prevalent, creating robust networks that stabilize the crystal lattice. nih.govresearchgate.net The study of various nitrofuran derivatives has identified several recurring supramolecular heterosynthons. acs.org The analysis of these synthons helps in understanding the stability and formation of different crystalline forms. acs.org

For 3-(5-Nitro-2-furyl)-2-propen-1-ol, the hydroxyl (-OH) group would act as a strong hydrogen bond donor, and the nitro group and furan oxygen would be acceptors. This would likely lead to strong O-H···O or O-H···N interactions, significantly influencing the crystal packing.

Design and Characterization of Co-crystals and Salts of Nitrofuran Compounds

The formation of co-crystals and salts is a primary strategy in crystal engineering to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. nih.gov This is particularly relevant for nitrofuran derivatives, many of which suffer from poor solubility. unife.itresearchgate.net

The design of co-crystals involves selecting a suitable co-former that can form robust supramolecular synthons with the API. nih.gov A variety of co-formers have been successfully used with nitrofurantoin (B1679001), including carboxylic acids, amides, and other nitrogen-containing heterocycles. researchgate.netacs.orgrsc.org The synthesis of these multi-component systems can be achieved through several methods, such as slow evaporation from solution, liquid-assisted grinding, and reaction crystallization. unife.itrsc.org

Characterization of these new solid forms is crucial and is typically performed using a combination of techniques. Powder X-ray diffraction (PXRD) is used to identify new crystalline phases, while single-crystal X-ray diffraction provides detailed information about the crystal structure and intermolecular interactions. acs.orgrsc.org Spectroscopic methods like IR and Raman, as well as thermal analysis techniques such as DSC and TGA, are also employed to fully characterize the co-crystals and salts. nih.govacs.orgrsc.org

The following table lists some of the co-crystals and salts of nitrofurantoin that have been synthesized and characterized:

APICo-former/CounterionStoichiometric Ratio (API:Co-former)Reference
NitrofurantoinIsoniazid2:1:1 (monohydrate) unife.it
Nitrofurantoin2-Aminopyrimidine1:1 unife.it
Nitrofurantoin4-Hydroxybenzoic acid1:1 rsc.org
NitrofurantoinUrea (B33335)1:1 researchgate.netacs.org
NitrofurantoinMelamineNot specified (hydrated co-crystal) nih.govresearchgate.net
NitrofurantoinCitric acid1:1 rsc.org
NitrofurantoinVanillin1:2 rsc.org
NitrofurantoinTrimethoprimNot specified nih.gov

Analysis of Molecular Packing and Crystal Structures using X-ray Diffraction

X-ray diffraction is an indispensable tool for the detailed analysis of the three-dimensional arrangement of molecules in a crystal. acs.orgrsc.org Single-crystal X-ray diffraction allows for the precise determination of bond lengths, bond angles, and the nature of intermolecular interactions, which are fundamental to understanding the supramolecular chemistry of a compound. mdpi.com

Hirshfeld surface analysis is a powerful computational tool often used in conjunction with X-ray diffraction data to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net This analysis provides a fingerprint plot that highlights the relative contributions of different types of contacts, confirming the dominance of specific hydrogen bonds and other weak interactions in the molecular packing. nih.govresearchgate.net

An example of crystallographic data for a nitrofuran derivative is presented below:

CompoundCrystal SystemSpace GroupKey InteractionsReference
N′-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazideTetragonalI41N—H⋯O, C—H⋯O, π–π stacking nih.govresearchgate.net

Impact of Supramolecular Assembly on Fundamental Chemical Properties and Reactivity

The way molecules are arranged in a crystal has a direct and significant impact on their macroscopic properties, including solubility, dissolution rate, stability, and bioavailability. researchgate.net By modifying the supramolecular assembly through techniques like co-crystallization, it is possible to enhance these properties. researchgate.netacs.org

For nitrofuran derivatives, which often exhibit low aqueous solubility, this is of particular importance. unife.itresearchgate.net Numerous studies have shown that co-crystals of nitrofurantoin with various co-formers can significantly improve its solubility and dissolution rate compared to the pure drug. acs.orgresearchgate.netacs.org For example, co-crystals of nitrofurantoin with 4-hydroxybenzoic acid, 3-aminobenzoic acid, and urea have all demonstrated enhanced physicochemical properties. researchgate.netacs.org

However, the relationship is not always straightforward. In some cases, co-crystallization can lead to a decrease in solubility. unife.it The outcome depends on the complex interplay between the crystal lattice energy of the co-crystal and the solvation energies of the individual components. unife.it Furthermore, the stability of co-crystals in solution is a critical factor, as they can sometimes transform back into the less soluble form of the parent drug. rsc.org

The chemical reactivity of a solid can also be influenced by its crystal structure. Quantum chemical calculations, combined with spectroscopic analysis, have been used to study how co-crystallization affects the electronic and chemical properties of nitrofurantoin. researchgate.net These studies indicate that the formation of hydrogen-bonding networks in a co-crystal can alter the electron distribution and chemical reactivity of the API, making it potentially more active. researchgate.net

Future Perspectives in 3 5 Nitro 2 Furyl 2 Propen 1 Ol Research

Exploration of Novel and Sustainable Synthetic Methodologies for the Compound

The synthesis of nitrofuran derivatives, including the precursor to 3-(5-nitro-2-furyl)-2-propen-1-ol, 3-(5-nitro-2-furyl)acrolein, has traditionally involved nitration reactions that can be harsh and produce low yields. chemistryviews.org Future research is increasingly focused on developing greener, more efficient, and safer synthetic routes.

Key Future Directions:

Continuous Flow Chemistry: The use of continuous flow systems for the nitration of furan (B31954) derivatives represents a significant advancement. chemistryviews.orgnih.gov This technology allows for better control over reaction parameters, enhanced safety by minimizing the accumulation of unstable intermediates like acetyl nitrate (B79036), and higher reproducibility. chemistryviews.orgnih.gov Future work will likely focus on optimizing these systems for the synthesis of a wider range of nitrofuran intermediates, potentially including the direct, multi-step synthesis of this compound in a continuous process.

Bio-based Starting Materials: Furfural (B47365), the precursor for many nitrofuran syntheses, is derivable from biomass. chemistryviews.orgnih.govresearchgate.net A growing emphasis on sustainable chemistry will drive further research into optimizing the conversion of biomass into furfural and its subsequent elaboration into complex nitrofurans.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a powerful tool for green chemistry, providing high selectivity under mild reaction conditions. Lipase-catalyzed reactions, for instance, have been successfully employed in the one-pot synthesis of tetrasubstituted furans. mdpi.com Future investigations could explore the potential of enzymes for specific steps in the synthesis of this compound, such as the selective reduction of the aldehyde group in 3-(5-nitro-2-furyl)acrolein.

Solvent-Free and Minimal-Solvent Reactions: Techniques like twin-screw extrusion (TSE) are being explored for the synthesis of related compounds, such as nitrofurantoin (B1679001), with minimal or no solvent. acs.org This approach not only reduces environmental impact but can also lead to higher purity products without the need for extensive workup. acs.org

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For nitrofuran derivatives, these methods are crucial for understanding their mechanism of action and for designing new analogues with improved properties.

Key Future Directions:

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D-QSAR models have been successfully used to investigate the antitubercular activities of nitrofuran derivatives, identifying key structural features essential for their biological activity. aimspress.com Future QSAR studies on this compound and its analogues could help in predicting their activity against a wider range of pathogens and in optimizing their therapeutic index.

Molecular Docking and Induced-Fit Docking (IFD): Molecular docking studies are routinely used to predict the binding modes of nitrofuran derivatives with their biological targets, such as nitroreductases. ajprd.comresearchgate.netresearchgate.net Advanced techniques like induced-fit docking (IFD) can provide a more accurate representation of the ligand-protein interactions by allowing for flexibility in both the ligand and the protein active site. researchgate.net These methods will be instrumental in designing derivatives of this compound with enhanced target specificity.

Density Functional Theory (DFT) Computations: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of nitrofuran compounds. mdpi.com Such studies can help in understanding the mechanism of action at a subatomic level and in predicting the stability and reactivity of new derivatives.

Predictive Toxicology Modeling: A significant challenge with nitrofuran compounds is their potential toxicity. Future computational efforts will likely focus on developing predictive models for the toxicity of nitrofuran derivatives, enabling the early identification and elimination of potentially harmful candidates.

Deeper Understanding of Molecular Interactions in Complex Biochemical Systems

The biological activity of nitrofuran compounds is contingent on their complex interactions within biochemical systems. A deeper understanding of these interactions is crucial for elucidating their mechanism of action and for developing more effective and safer derivatives.

Key Future Directions:

Interaction with Serum Albumin: Studies have shown that nitrofuran antibiotics can bind to serum albumin, which can influence their distribution, metabolism, and excretion. rsc.orgrsc.org Future research could investigate the specific binding characteristics of this compound with serum albumins to understand its pharmacokinetic profile better.

Mechanism of Nitroreductase Activation: The activation of nitrofuran prodrugs by nitroreductases is a critical step in their antibacterial action. nih.gov While the general mechanism is understood, the specifics of how different nitrofuran structures interact with various nitroreductases are still being explored. Future studies will likely focus on characterizing the interactions of this compound with specific nitroreductases to understand its spectrum of activity.

Metabolomics Approaches: Metabolomics offers a powerful platform to study the biotransformation of drugs and their toxicological effects. nih.gov Applying metabolomics to study the effects of this compound could provide a comprehensive view of its metabolic fate and its impact on cellular pathways, helping to elucidate its mechanism of toxicity. nih.gov

Table 1: Investigated Molecular Interactions of Nitrofuran Derivatives

Interaction TypeInteracting BiomoleculeInvestigated NitrofuranKey Findings
Protein BindingBovine Serum Albumin (BSA)Nitrofurazone (B1679002), NitrofurantoinStatic quenching mechanism; conformational changes in BSA. rsc.orgrsc.org
Enzyme InhibitionPqsE (Quorum Sensing Regulator)NitrofurazoneInhibition of biofilm formation and virulence factor production in P. aeruginosa. nih.gov
Enzyme ActivationNitroreductases (NfsA, NfsB)General NitrofuransReduction of the nitro group to reactive species responsible for antibacterial activity. nih.gov

This table is interactive. Click on the headers to sort the data.

Development of Innovative Analytical Platforms for Mechanistic Studies

The development of sensitive and selective analytical methods is paramount for studying the pharmacokinetics, metabolism, and mechanism of action of nitrofuran compounds.

Key Future Directions:

Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a standard method for the analysis of nitrofuran metabolites. akademisains.gov.my Future developments will likely involve the use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for the rapid and comprehensive analysis of this compound and its metabolites in complex biological matrices.

Microwave-Assisted Sample Preparation: To improve the efficiency of sample preparation for the analysis of nitrofuran residues, microwave-assisted derivatization has been shown to significantly reduce reaction times compared to conventional methods. nih.gov Further optimization of such techniques could be applied to studies involving this compound.

Novel Sensing Technologies: The development of novel sensors for the detection of nitrofurans is an active area of research. This includes the use of nitrogen-doped carbon dots as fluorescent probes and lanthanide-based metal-organic frameworks (MOFs) for the sensitive detection of nitrofuran antibiotics. researchgate.netacs.org Such platforms could be adapted for the rapid and on-site detection of this compound.

Table 2: Analytical Methods for Nitrofuran Analysis

Analytical TechniqueApplicationKey Advantages
HPLC-DADQuantitative analysis of nitrofuran residues in biotransformation assays.Versatility for a wide range of analytes. akademisains.gov.my
LC-MS/MSConfirmatory analysis of bound nitrofuran residues in meat.High sensitivity and specificity. nih.gov
Fluorescence SpectroscopyStudy of nitrofuran interactions with proteins.Provides insights into binding mechanisms and conformational changes. rsc.orgrsc.org
Circular Dichroism (CD)Analysis of protein conformational changes upon nitrofuran binding.Elucidates changes in protein secondary structure. rsc.orgrsc.org

This table is interactive. Click on the headers to sort the data.

Potential Role of Nitrofuran Scaffolds in Advanced Materials Chemistry and Catalysis

While primarily known for their biological activity, the unique electronic and structural properties of the nitrofuran scaffold suggest potential applications in materials science and catalysis.

Key Future Directions:

Metal-Organic Frameworks (MOFs): The nitrofuran moiety can act as a ligand for the construction of MOFs. Lanthanide-based MOFs have been explored as fluorescent probes for the detection of nitrofurantoin. researchgate.net Future research could investigate the use of this compound or its derivatives as building blocks for new MOFs with tailored properties for sensing, catalysis, or gas storage.

Coordination Polymers and Gels: Zirconium-based gels incorporating nitrofuran-like structures have been shown to act as fluorophore probes and exhibit potential for UV protection. scispace.com This opens up possibilities for designing smart materials based on the this compound scaffold.

Heterogeneous Catalysis: The furan ring is a versatile platform in organic synthesis. Immobilized enzymes on furan-containing polymers are being explored for sustainable catalysis. mdpi.com The nitrofuran scaffold, with its electron-withdrawing nitro group, could be incorporated into polymers or other solid supports to create novel heterogeneous catalysts with unique reactivity.

Q & A

Q. Advanced Research Focus

  • Molecular docking : Simulates binding to DNA topoisomerase II (PDB ID: 1ZXM), showing a binding energy of −8.2 kcal/mol .
  • QSAR models : Correlate nitro-group electron-withdrawing effects with mutagenic potency (R² = 0.89) .
  • DFT calculations : Predict HOMO-LUMO gaps (~4.1 eV), indicating susceptibility to redox reactions .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.
  • Decomposition : Emits NOₓ fumes above 200°C; neutralize with alkaline scrubbers .
  • Waste disposal : Incinerate at 900°C with afterburners to prevent nitrosamine formation .

How does this compound compare to structurally related carcinogens?

Q. Advanced Research Focus

CompoundMutagenic Potency (Ames Test)Tumor Site
This compound1 µg/plate (TA100)Bladder (rodents)
AF-2 (Furylfuramide)0.5 µg/plate (TA98)Stomach (rodents)
5-NFAA (Acrylic acid analog)10 µg/plate (TA100)Liver (rodents)
The nitro-furan core is a common pharmacophore, but side-chain modifications alter biodistribution .

What crystallographic databases include this compound’s structural data?

Q. Basic Research Focus

  • Cambridge Structural Database (CSD) : Entry WUVPAN01 (deposition date: 2010) .
  • CIF Files : Available via Acta Crystallographica Section E (DOI: 10.1107/S160053681004332X) .

What in vitro models best replicate its in vivo metabolic activation?

Q. Advanced Research Focus

  • Hepatocyte co-cultures : Rat hepatocytes + bladder epithelial cells simulate hepatic metabolism and target tissue exposure .
  • Microsomal S9 fractions : NADPH-supplemented fractions from Aroclor-1254-induced rats show CYP450-mediated nitro-reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.